molecular formula C16H14ClN3 B2734392 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine CAS No. 477860-65-4

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

Cat. No.: B2734392
CAS No.: 477860-65-4
M. Wt: 283.76
InChI Key: YRLYAWBZGUCKSB-UHFFFAOYSA-N
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Description

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,3-dimethylaniline with 7-chloro-4-quinazolinone. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-cancer and anti-microbial activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications .

Properties

IUPAC Name

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLYAWBZGUCKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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